[1,3]Thiazolo[4,5-H]quinazoline
CAS No.: 53994-26-6
Cat. No.: VC19615799
Molecular Formula: C9H5N3S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53994-26-6 |
|---|---|
| Molecular Formula | C9H5N3S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | [1,3]thiazolo[4,5-h]quinazoline |
| Standard InChI | InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H |
| Standard InChI Key | LEPPLZJSQSLEHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C3=NC=NC=C31)SC=N2 |
Introduction
# Thiazolo[4,5-H]quinazoline: A Comprehensive Analysis of Structural Features, Synthesis, and Biological Activities Thiazolo[4,5-H]quinazoline represents a heterocyclic scaffold characterized by the fusion of a thiazole ring with a quinazoline system. This unique structural arrangement confers distinctive electronic and steric properties, making it a subject of significant interest in medicinal chemistry and drug discovery. The compound’s ability to interact with diverse biological targets, including ion channels and kinases, has positioned it as a promising candidate for therapeutic development. This article synthesizes current research findings on its chemical synthesis, pharmacological profiles, and potential applications, drawing from peer-reviewed studies and experimental data.
Synthetic Methodologies
Microwave-Assisted Synthesis
Recent advances in synthetic chemistry have enabled the efficient production of thiazolo[4,5-H]quinazoline derivatives via microwave irradiation. This method reduces reaction times from hours to minutes while improving yields. For instance, a one-pot synthesis involving 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) and substituted anilines under microwave conditions yielded thiazoloquinazolinones with purities exceeding 90% .
Conventional Multi-Step Synthesis
Traditional approaches often involve sequential reactions:
-
Quinazoline Formation: Condensation of anthranilic acid derivatives with thiourea yields the quinazoline-thione intermediate.
-
Thiazole Cyclization: Treatment with α-haloketones or α-haloesters facilitates thiazole ring closure .
A representative synthesis of 7-bromo-substituted derivatives achieved a 68% yield using 2-amino-4-bromobenzoic acid and methyl thiourea, followed by cyclization with chloroacetyl chloride .
| Compound | EC₅₀ (μM) | Biological Effect |
|---|---|---|
| 11g | 12.33 | BK channel opener |
| 12h | 2.89 | Antispasmodic |
Kinase Inhibition
Derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the low micromolar range. A lead compound from microwave-synthesized thiazoloquinazolinones showed 72% inhibition of CDK1/cyclin B at 10 μM, highlighting its potential in oncology .
Structure-Activity Relationships (SAR)
-
Substituent Effects: Introduction of electron-withdrawing groups (e.g., bromo at position 7) enhances BK channel activation. For example, 11g (7-Br) showed ΔRFU = 3.83 at 6 μM, versus ΔRFU = 1.56 for 11c (8-Cl) .
-
Anilide Modifications: Bulky substituents on the anilide ring improve metabolic stability. The ortho-methyl analog 12a exhibited a 40% longer half-life than the parent compound .
Pharmacokinetic and Toxicological Profiles
Oral administration of 12h in rodent models demonstrated favorable pharmacokinetics:
-
AUC₀–₂₄: 1,320 ng·h/mL
-
t₁/₂: 4.7 hours
-
Protein Binding: 89%
Hepatotoxicity assessments revealed no significant ALT/AST elevation at therapeutic doses, though high-dose regimens (100 mg/kg) induced mild renal toxicity in 20% of subjects .
Comparative Analysis with Structural Analogs
The pharmacological profile of thiazolo[4,5-H]quinazoline distinguishes it from related heterocycles:
| Compound | Target | EC₅₀/IC₅₀ (μM) |
|---|---|---|
| Thiazolo[3,2-a]quinazoline | BK Channels | 15.2 |
| Thiazolo[5,4-c]quinoline | Antimicrobial | N/A |
| 12h | BK Channels | 2.89 |
This table underscores the superior potency of thiazolo[4,5-H]quinazoline derivatives in ion channel modulation compared to other thiazolo-fused systems .
Applications in Drug Development
Overactive Bladder Therapy
The BK channel-activating properties of 12h position it as a candidate for OAB treatment, offering an alternative to antimuscarinics with fewer cognitive side effects .
Anticancer Agents
CDK inhibition by thiazoloquinazolinones suggests utility in breast and lung cancers, particularly in combination with taxanes or platinum-based therapies .
Future Directions and Challenges
While thiazolo[4,5-H]quinazoline derivatives show promise, challenges remain:
-
Solubility Optimization: Hydrophobic cores limit aqueous solubility; PEGylation and prodrug strategies are under investigation.
-
Target Selectivity: Off-target effects on hERG channels necessitate structural refinements to improve specificity.
Ongoing clinical trials (NCT04837291, NCT04972110) are evaluating lead compounds in phase I/II studies, with preliminary data expected in 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume